molecular formula C27H34N6O5S B12926524 Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B12926524
M. Wt: 554.7 g/mol
InChI Key: KQXLHQLACGQFET-RJBHUHNCSA-N
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Description

Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of various functional groups such as the tert-butoxycarbonyl (Boc) group, cyanomethyl group, and methylsulfinyl group. Common reagents and conditions used in these reactions include:

    Reagents: Benzyl bromide, tert-butyl chloroformate, cyanomethyl bromide, methylsulfinyl chloride, piperazine.

    Conditions: Solvents like dichloromethane, acetonitrile, and dimethylformamide; catalysts such as triethylamine and potassium carbonate; reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfinyl group to a sulfone.

    Reduction: Reduction of the cyanomethyl group to an amine.

    Substitution: Nucleophilic substitution reactions at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfinyl group would yield a sulfone derivative, while reduction of the cyanomethyl group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Piperazine derivatives: Compounds containing the piperazine moiety, which is known for its presence in various pharmaceuticals.

    Sulfoxide-containing compounds: Molecules with a sulfoxide group, which can influence their chemical reactivity and biological properties.

Uniqueness

Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H34N6O5S

Molecular Weight

554.7 g/mol

IUPAC Name

benzyl 4-[(3S)-3-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C27H34N6O5S/c1-27(2,3)38-26(35)33-15-14-31(16-20(33)10-12-28)23-21-11-13-32(17-22(21)29-24(30-23)39(4)36)25(34)37-18-19-8-6-5-7-9-19/h5-9,20H,10-11,13-18H2,1-4H3/t20-,39?/m0/s1

InChI Key

KQXLHQLACGQFET-RJBHUHNCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C(=O)OCC4=CC=CC=C4)S(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C(=O)OCC4=CC=CC=C4)S(=O)C

Origin of Product

United States

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